N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
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Properties
CAS No. |
403728-02-9 |
|---|---|
Molecular Formula |
C21H23N3O3S |
Molecular Weight |
397.49 |
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-10-24-20(27)17-9-8-16(13-18(17)22-21(24)28)19(26)23(11-12-25)14-15-6-4-3-5-7-15/h3-9,13,25H,2,10-12,14H2,1H3,(H,22,28) |
InChI Key |
XKCHQCMAWYAVTP-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CCO)CC3=CC=CC=C3)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various research studies and patents.
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 397.5 g/mol
- IUPAC Name : this compound
- InChI Key : XKCHQCMAWYAVTP-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . The following table summarizes the antimicrobial activity against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene | Staphylococcus aureus | 10 | 75 |
| Escherichia coli | 15 | 65 | |
| Candida albicans | 11 | 80 |
The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli , with inhibition zones comparable to standard antibiotics like ampicillin and vancomycin. Notably, it showed significant efficacy against Candida albicans , surpassing the effectiveness of ampicillin, which is critical in treating fungal infections .
Anticancer Activity
The anticancer potential of N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene has also been investigated. Studies utilizing various cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. The following table summarizes findings from anticancer studies:
| Cell Line | IC50 (µM) | Method Used |
|---|---|---|
| HT29 (colon cancer) | 20 | MTT Assay |
| DU145 (prostate cancer) | 25 | MTT Assay |
Cell viability assays indicated that the compound significantly reduced viability in both HT29 and DU145 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism through which N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene exerts its biological effects involves interaction with specific molecular targets. The compound can form hydrogen bonds with proteins, influencing their activity and potentially modulating various biochemical pathways. Such interactions are essential for its antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives indicated that modifications at the N-1 and N-3 positions were crucial for enhancing antimicrobial efficacy. The integration of different moieties, such as triazole or oxadiazole, was found to improve activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Studies : In vitro studies on human colon cancer cells (HT29) revealed that treatment with N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene resulted in significant apoptosis, indicating its potential as an anticancer agent. Further molecular docking studies suggested that the compound interacts effectively with key proteins involved in cell proliferation .
Scientific Research Applications
Anticancer Activity
The compound exhibits significant potential in cancer therapy. Research indicates that quinazoline derivatives, including N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, can induce apoptosis in cancer cells.
Case Study: Antitumor Efficacy
A study demonstrated that derivatives of quinazolinone showed cytotoxic effects against various cancer cell lines, including breast and liver cancers. The mechanism involved the arrest of the cell cycle at the G2/M phase, leading to increased apoptosis rates .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ehrlich Ascites Carcinoma | 10 | Cell cycle arrest at G2/M phase |
| Hepatocellular Carcinoma | 15 | Induction of apoptosis |
| Cervical Cancer | 12 | Inhibition of proliferation |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been explored for their activity against various pathogens, including bacteria and fungi.
Case Study: Antituberculosis Activity
Research has highlighted that certain quinazolinone derivatives possess significant activity against Mycobacterium tuberculosis. For instance, a synthesized quinazolinone derivative was tested against multi-drug resistant strains, showing promising results .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 5 µg/mL | Effective against multi-drug resistant strains |
| Staphylococcus aureus | 8 µg/mL | Inhibition of growth |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Studies have shown that modifications to the quinazoline core can significantly enhance its potency against cancer cells and bacteria. For example, the introduction of different substituents on the benzyl group has been correlated with improved binding affinity to target enzymes involved in cancer cell proliferation .
Future Directions and Research Opportunities
Given its promising applications, further research is warranted to explore:
- Combination Therapies: Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.
- Mechanistic Studies: Detailed studies on its mechanism of action at the molecular level could provide insights into its therapeutic potential.
- Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. Basic
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, hydroxyethyl groups at δ 3.4–3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate empirical formulas with <0.4% deviation .
What structural features influence the compound’s reactivity and pharmacological potential?
Q. Basic
- Quinazoline Core : The 4-oxo-2-sulfanylidene moiety enables hydrogen bonding and metal coordination, critical for enzyme inhibition .
- N-Substituents : The benzyl group enhances lipophilicity, while the hydroxyethyl side chain improves solubility, balancing bioavailability .
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., sulfanylidene) stabilize the enolate form, facilitating nucleophilic attacks .
How can reaction conditions be optimized to improve synthesis yields?
Q. Advanced
- Solvent Selection : Replace DMF with acetonitrile for higher thiolation efficiency (reduced side reactions) .
- Catalyst Screening : Test ZnCl₂ or Pd/C to accelerate benzylation, monitoring via in-situ IR spectroscopy .
- Temperature Gradients : Use microwave-assisted synthesis (100–120°C) to reduce reaction times by 40% .
How should researchers resolve contradictions in spectral data during characterization?
Q. Advanced
- Dynamic NMR : Detect rotational isomers if split peaks occur in the hydroxyethyl group’s signals .
- 2D-COSY/HMBC : Assign overlapping aromatic protons and confirm sulfanylidene connectivity .
- X-ray Crystallography : Resolve ambiguities in solid-state conformation (e.g., benzyl group orientation) .
What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?
Q. Advanced
- Molecular Docking : Model interactions with ATP-binding pockets of kinases (e.g., EGFR) using Schrödinger Suite .
- Enzyme Assays : Measure IC₅₀ values via fluorescence-based ADP-Glo™ Kinase Assays, comparing with control inhibitors .
- Mutagenesis Studies : Identify critical binding residues by expressing kinase mutants in HEK293 cells .
How can researchers design analogs to enhance metabolic stability?
Q. Advanced
- Bioisosteric Replacement : Substitute the hydroxyethyl group with a trifluoroethyl moiety to reduce oxidative metabolism .
- Prodrug Strategies : Introduce ester-linked groups (e.g., acetyl) to mask polar functionalities, improving half-life .
- Metabolite Identification : Use LC-MS/MS to trace degradation pathways in hepatocyte models .
What in vitro models are suitable for preliminary evaluation of anti-inflammatory activity?
Q. Advanced
- NF-κB Reporter Assays : Quantify inhibition of TNF-α-induced luciferase expression in RAW264.7 macrophages .
- Cytokine Profiling : Measure IL-6/IL-1β suppression via ELISA in LPS-stimulated THP-1 cells .
- ROS Scavenging : Assess reduction in H₂O₂ levels using DCFH-DA fluorescence in fibroblast cultures .
How does the compound’s stability vary under physiological pH conditions?
Q. Advanced
- pH-Rate Profiling : Conduct accelerated stability studies (pH 1–9, 37°C) with UPLC monitoring. The sulfanylidene group may hydrolyze at pH >8, requiring buffered formulations .
- Forced Degradation : Expose to UV light and H₂O₂ to identify photooxidation byproducts .
What computational methods predict the compound’s ADMET properties?
Q. Advanced
- QSAR Models : Train on datasets of quinazoline derivatives to forecast logP (optimal range: 2–4) and CYP3A4 inhibition .
- MD Simulations : Simulate blood-brain barrier penetration using GROMACS, focusing on hydrogen bonding capacity .
- TOPKAT Analysis : Estimate hepatotoxicity risks based on structural alerts (e.g., thioamide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
